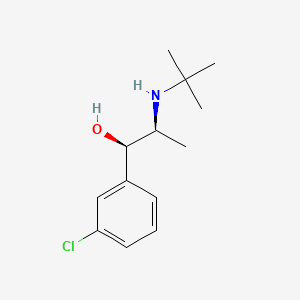

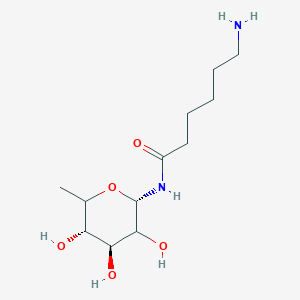

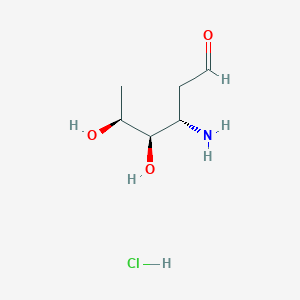

(R*,S*)-2-(叔丁基氨基)1-(3-氯苯基)丙醇

描述

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed α-arylation processes. For instance, an efficient and large-scale synthesis of 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone, which shares a structural motif with the target molecule, has been achieved through an α-arylation of pinacolone with 1-bromo-4-chlorobenzene in the presence of palladium acetate and sodium t-butoxide in toluene. This method highlights the potential for synthesizing complex chlorophenyl compounds with specificity and high yield (Prashad, Liu, & Repič, 2003).

Molecular Structure Analysis

Molecular docking and vibrational spectroscopy studies have provided insights into the molecular structure of similar compounds. For example, (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one has been optimized using density functional theory (DFT), revealing detailed information about its vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals. This suggests a methodology for understanding the structural intricacies of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Sevvanthi, Muthu, & Raja, 2018).

Chemical Reactions and Properties

Chemical reactions involving chlorophenyl propanols often explore their reactivity towards various substrates. For example, the recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates into 2-acylamino-5-amino-4-aryl-3-cyanothiophenes provides insights into the complex reactivity patterns and potential transformations of chlorophenyl compounds (Rodinovskaya, Shestopalov, & Chunikhin, 2002).

Physical Properties Analysis

The study of physical properties such as crystalline structure and solubility is crucial for understanding how these molecules interact in different environments. The structural elucidation of related compounds, such as bupranolol hydrochloride, through crystallographic analysis, provides a precedent for analyzing the physical properties of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Gadret, Goursolle, Leger, & Colleter, 1975).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of chlorophenyl compounds can be deduced from their interactions with various chemical reagents. Studies on the asymmetric synthesis and kinetic resolution of chlorophenyl propanols offer insights into the enantioselective processes that might be applicable to the synthesis and characterization of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Choi, Choi, Kim, Uhm, & Kim, 2010).

科学研究应用

酶催化分辨和合成

使用脂肪酶催化的对映选择性酰化,对类似化合物(如2-芳氧基-1-丙醇)进行酶催化分辨,展示了一种实现高对映选择性以生产对映纯化合物的方法。这个过程对于制备用于合成抗抑郁药物的手性中间体是重要的(Miyazawa et al., 2001)。另一个例子是使用酵母还原酶对(S)-3-氯-1-苯基-1-丙醇进行不对称合成,突出了微生物酶用于高对映选择性生产手性醇的用途(Choi et al., 2010)。

分子对接和光谱学

对(RS)-2-(叔丁基氨基)-1-(3-氯苯基)丙酮的分子对接和振动光谱学研究揭示了其作为肾上腺素摄取抑制剂的潜力。这项研究涉及密度泛函理论(DFT)优化,将振动频率与实验计算进行比较,并分析该分子在中枢神经系统(CNS)药物发现中的反应性质(Sevvanthi et al., 2018)。

药代动力学建模

药代动力学建模已被用于预测布匹洛酮及其代谢物羟基布匹洛酮在人类大脑中的浓度,这些化合物源自(R*,S*)-2-(叔丁基氨基)1-(3-氯苯基)丙醇。这项研究涉及开发描述血脑屏障对这两种物质的转运的组织药代动力学模型,基于大鼠微透析采样。它突出了预测药物在人类大脑细胞外液中的暴露和功效的方法(Cremers et al., 2016)。

属性

IUPAC Name |

(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016133 | |

| Record name | (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol | |

CAS RN |

292055-72-2 | |

| Record name | (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292055-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)